molecular formula C19H18ClNOS B11123665 3-chloro-6-methyl-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11123665
M. Wt: 343.9 g/mol
InChI Key: OANKFZWQBYJJDE-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide is an organic compound belonging to the benzothiophene class Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This specific compound is characterized by the presence of a chloro group, a methyl group, and a carboxamide group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of Substituents: The chloro and methyl groups are introduced through halogenation and alkylation reactions, respectively.

    Carboxamide Formation: The carboxamide group is introduced through amidation reactions involving the corresponding carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-6-methyl-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.

    Biological Studies: It can be used to study the interactions of benzothiophene derivatives with biological targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and carboxamide groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-methyl-1-benzothiophene-2-carboxamide: Lacks the N-[2-(propan-2-yl)phenyl] group.

    6-methyl-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide: Lacks the chloro group.

    3-chloro-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide: Lacks the methyl group.

Uniqueness

The unique combination of the chloro, methyl, and N-[2-(propan-2-yl)phenyl] groups in 3-chloro-6-methyl-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide contributes to its distinct chemical properties and potential applications. The presence of these groups can enhance its reactivity and binding interactions with various targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H18ClNOS

Molecular Weight

343.9 g/mol

IUPAC Name

3-chloro-6-methyl-N-(2-propan-2-ylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H18ClNOS/c1-11(2)13-6-4-5-7-15(13)21-19(22)18-17(20)14-9-8-12(3)10-16(14)23-18/h4-11H,1-3H3,(H,21,22)

InChI Key

OANKFZWQBYJJDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3C(C)C)Cl

Origin of Product

United States

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